Harringtonolide

Description

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3 |

InChI Key |

QNJIIOHVULPMRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Harringtonolide: A Technical Guide to its Discovery, Isolation, and Characterization from Cephalotaxus harringtonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a complex norditerpene with a unique tropone-containing structure, has garnered significant interest within the scientific community due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties. First isolated from the seeds of Cephalotaxus harringtonia in 1978, this molecule presents a formidable challenge in both its isolation from natural sources and its total synthesis. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and analytical characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Cephalotaxus, a small group of coniferous trees, is a rich source of structurally diverse and biologically active alkaloids and diterpenoids. Among these, this compound stands out due to its intricate cage-like framework and its promising therapeutic potential. Structurally, it is a polycyclic fused norditerpene characterized by a tropone ring, a feature crucial for its biological activity. The molecule's complexity and potent bioactivities have made it a subject of extensive research, from its initial discovery to recent efforts in total synthesis and the elucidation of its mechanism of action. This guide will focus on the foundational aspects of this compound research: its initial discovery and the methodologies for its extraction and purification from its natural source, Cephalotaxus harringtonia.

Discovery and Initial Characterization

This compound was first reported in 1978 by Buta and coworkers, who isolated it from the seeds of Cephalotaxus harringtonia. Its structure was elucidated through a combination of spectroscopic techniques and X-ray crystallography, revealing its complex, polycyclic nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₄ | |

| Molecular Weight | 310.3 g/mol | |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Spectroscopic Data

The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key spectral data.

Table 2.1: ¹H NMR Spectral Data of this compound (600 MHz, MeOD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.82 | s | - | 1H |

| 6.75 | d | 2.5 | 1H |

| 5.78 | d | 2.6 | 1H |

| 5.34 | d | 5.4 | 1H |

| 5.21 | t | 5.7 | 1H |

| 4.61-4.59 | m | - | 1H |

| 4.05 | d | 9.0 | 1H |

| 3.92 | d | 5.6 | 1H |

| 3.40 | dt | 9.1, 5.6 | 1H |

| 2.52 | dd | 15.4, 1.2 | 1H |

| 2.29 | s | - | 3H |

| 1.56–1.46 | m | - | 2H |

| 0.70 | d | 7.5 | 3H |

Source:

Table 2.2: ¹³C NMR Spectral Data of this compound (151 MHz, MeOD)

| Chemical Shift (δ) ppm |

| 195.28 |

| 182.96 |

| 156.04 |

| 155.08 |

| 154.31 |

| 154.02 |

| 149.58 |

| 148.23 |

| 94.68 |

| 89.02 |

| 88.07 |

| 81.60 |

| 56.58 |

| 54.84 |

| 50.35 |

| 48.56 |

| 40.35 |

| 32.95 |

| 24.25 |

Source:

Table 2.3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 327.1227 | 327.1228 |

Source:

Experimental Protocols: Isolation and Purification

The isolation of this compound from Cephalotaxus harringtonia is a multi-step process involving extraction, partitioning, and several chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from this genus.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Harringtonolide: A Comprehensive Technical Guide on its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide is a complex, polycyclic diterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activities, including plant growth-inhibitory and promising anticancer properties.[1] First isolated in the late 1970s, its intricate molecular architecture, featuring a unique tropone moiety embedded in a rigid cage-like structure, has presented a formidable challenge for chemical synthesis and has spurred research into its natural origins and biosynthetic pathway.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's natural sources and the enzymatic cascade responsible for its production in planta.

Natural Product Origin

This compound is a secondary metabolite produced by evergreen shrubs and small trees belonging to the genus Cephalotaxus, commonly known as plum yews.[2] These plants are native to Asia, particularly in regions of China, Japan, and Korea.[4]

Key Producing Species:

-

Cephalotaxus harringtonia : This species, along with its varieties such as C. harringtonia var. drupacea, is a well-documented source of this compound.[1] The compound has been isolated from various parts of the plant, including the seeds and bark.[2][3]

-

Cephalotaxus hainanensis : This species, found in the Hainan province of China, is also a known producer of this compound.[5]

-

Cephalotaxus fortunei : While primarily known for other bioactive compounds, this compound has also been isolated from this species.

-

Cephalotaxus mannii : A related compound, 6-en-harringtonolide, has been isolated from this species.[2]

The concentration of this compound in its natural sources is typically low, posing a challenge for its large-scale extraction and purification.

Quantitative Data

The yield of this compound from its natural sources is generally low, which has been a driving factor for the exploration of synthetic and biosynthetic production methods.

| Plant Source | Plant Part | Yield of this compound | Reference |

| Cephalotaxus hainanensis | Bark | ~0.0009% | [5] |

Note: Quantitative data for this compound content in different tissues of various Cephalotaxus species is limited in the current literature. The table will be updated as more data becomes available.

A study on the distribution of related alkaloids in Cephalotaxus harringtonia provides insights into the tissue-specific accumulation of secondary metabolites. While not directly measuring this compound, the data suggests that buds are a site of high accumulation for harringtonine and homoharringtonine.[4][6][7]

| Plant Part of C. harringtonia | Harringtonine (µg/g dry weight) | Homoharringtonine (µg/g dry weight) | Reference |

| Buds | Highest concentration | Highest concentration | [4][6][7] |

| Leaves | Lower than buds | Lower than buds | [4][6][7] |

| Stems | Lower than buds | Lower than buds | [4][6][7] |

Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that transform a common diterpenoid precursor into the final intricate structure. Recent research has made significant strides in elucidating this pathway, identifying key enzymes and intermediates.

The biosynthesis commences with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP) .

Key Biosynthetic Steps:

-

Cyclization: The first committed step is the cyclization of GGPP to form the core tetracyclic skeleton of cephalotane-type diterpenoids. This reaction is catalyzed by a class I diterpene synthase known as cephalotene synthase (CS) .[5][8] These enzymes have been identified in Cephalotaxus harringtonia and Cephalotaxus hainanensis.[5][8] The product of this cyclization is cephalot-12-ene .[5][8]

-

Oxidation Cascade: Following the formation of the cephalotene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) .[9][10][11] Four distinct CYPs have been identified in Cephalotaxus sinensis that cooperatively catalyze a cascade of oxidation reactions.[9][10] These reactions include the formation of the characteristic lactone rings and the tropone moiety.[9][10] This oxidative cascade leads to the formation of various cephalotane-type diterpenoids, including hainanolidol .[9][10][11]

-

Final Conversion (Chemo-biosynthesis): While the complete enzymatic conversion to this compound in vivo is still under investigation, a highly efficient chemical conversion of the biosynthetic intermediate hainanolidol to this compound has been demonstrated.[9][10][11] This suggests a plausible final step in the natural pathway or provides a viable chemo-biosynthetic strategy for its production.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

This section details the methodologies employed in key experiments for the study of this compound's origin and biosynthesis.

Isolation and Quantification of this compound

Protocol for Isolation (General): A general procedure for the isolation of this compound from Cephalotaxus plant material involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., bark, seeds) is extracted with an organic solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and hexane, to remove nonpolar constituents.

-

Chromatography: The polar fraction is further purified using a combination of chromatographic techniques, including:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.

-

Protocol for Quantification (Adapted from Alkaloid Analysis): The following HPLC method, adapted from the quantification of related alkaloids in C. harringtonia, can be optimized for this compound analysis.[4][6][7]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The gradient program needs to be optimized for this compound elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration in plant extracts is then determined by comparing the peak area to the calibration curve.

Below is a workflow diagram for the isolation and quantification of this compound.

Characterization of Biosynthetic Enzymes

Protocol for Cephalotene Synthase (CS) Assay:

-

Gene Cloning and Protein Expression: The candidate CS gene is cloned from the cDNA of Cephalotaxus species and inserted into an expression vector (e.g., pET28a). The protein is then heterologously expressed in a suitable host, such as Escherichia coli, and purified.

-

Enzyme Assay: The in vitro enzyme assay is performed by incubating the purified CS enzyme with the substrate GGPP in a suitable buffer.

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane). The volatile diterpene products are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification.

-

Structure Elucidation: For confirmation of the product structure, larger scale incubations are performed, and the product is purified by chromatography and analyzed by nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Cytochrome P450 (CYP) Assay:

-

Heterologous Expression: Candidate CYP genes are co-expressed with a cytochrome P450 reductase (CPR) in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

In Vivo or In Vitro Assay:

-

In vivo: The substrate (e.g., cephalot-12-ene) is fed to the engineered host cells expressing the CYP and CPR.

-

In vitro: Microsomes are prepared from the host cells, and the assay is conducted by incubating the microsomes with the substrate, NADPH, and oxygen.

-

-

Metabolite Extraction and Analysis: The metabolites are extracted from the cells or the reaction mixture and analyzed by liquid chromatography-mass spectrometry (LC-MS) and NMR for identification and structural elucidation.

Below is a diagram illustrating the experimental workflow for the characterization of biosynthetic enzymes.

Conclusion

The natural product this compound originates from various species of the Cephalotaxus genus. Its biosynthesis is a complex pathway that begins with the cyclization of GGPP by cephalotene synthase, followed by a cascade of oxidative modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in elucidating this pathway, the low natural abundance of this compound continues to drive research into biotechnological production methods. The detailed understanding of its biosynthesis, including the characterization of the involved enzymes, opens up possibilities for metabolic engineering in microbial or plant-based systems to ensure a sustainable supply of this valuable compound for further research and potential therapeutic applications.

References

- 1. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hu Synthesis of this compound [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Discovery of Class I Diterpene Cyclases Producing a Tetracyclic Cephalotene Skeleton in Plum Yews - ACS Catalysis - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Harringtonolide: A Comprehensive Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a complex diterpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative activity against a range of cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound. Central to its activity is the direct binding to the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein involved in multiple signaling cascades. This interaction disrupts the FAK/Src/STAT3 signaling pathway, leading to the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Furthermore, this compound's influence extends to the induction of apoptosis and cell cycle arrest, contributing to its overall cytotoxic effects on cancer cells. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and development in this area.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. This compound, a cephalotane-type diterpenoid, has emerged as a molecule of interest due to its potent growth-inhibitory effects on various cancer cells.[1][2] Its unique and complex cage-like structure has attracted considerable attention from the synthetic chemistry community.[3] However, a detailed understanding of its mechanism of action is crucial for its translation into a therapeutic agent. This guide aims to provide a comprehensive overview of the molecular targets and signaling pathways modulated by this compound in cancer cells.

Core Mechanism of Action: Targeting the RACK1/FAK/Src/STAT3 Axis

Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[1] RACK1 is a versatile scaffolding protein that plays a pivotal role in various cellular processes, including signal transduction, cell migration, and proliferation. By binding to RACK1, this compound instigates a cascade of downstream effects that collectively contribute to its anticancer activity.

Inhibition of the FAK/Src/STAT3 Signaling Pathway

This compound's interaction with RACK1 disrupts the latter's interaction with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell adhesion, migration, and survival.[1] This disruption leads to a dose-dependent inhibition of FAK phosphorylation. The inhibition of FAK activation, in turn, prevents the subsequent activation of its downstream effectors, Src and Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that, when constitutively activated in many cancers, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound treatment leads to a reduction in the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.[1]

Suppression of Epithelial-Mesenchymal Transition (EMT)

The FAK/Src/STAT3 signaling pathway is a known driver of the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties. By inhibiting this pathway, this compound effectively suppresses EMT in cancer cells.[1] This is evidenced by the downregulation of mesenchymal markers such as N-cadherin and Snail, and the upregulation of the epithelial marker E-cadherin following this compound treatment.[1]

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound is further amplified by its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptotic Pathways

The inhibition of the STAT3 signaling pathway by this compound leads to the downregulation of key anti-apoptotic proteins, including Bcl-2.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A decrease in Bcl-2 levels shifts the balance towards pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis. While direct studies on this compound-induced apoptosis are still emerging, the observed downregulation of Bcl-2 provides a strong mechanistic link.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The downregulation of c-Myc, a downstream target of STAT3, is a likely contributor to this effect.[1] c-Myc is a potent transcription factor that drives the expression of genes essential for cell cycle progression, particularly at the G1/S transition. While the precise phase of cell cycle arrest induced by this compound requires further detailed investigation using techniques like flow cytometry, the inhibition of a key cell cycle promoter like c-Myc points towards a significant disruption of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 0.61 | [4] |

| A375 | Malignant Melanoma | 1.34 | [4] |

| A549 | Lung Carcinoma | 1.67 | [4] |

| Huh-7 | Hepatocellular Carcinoma | 1.25 | [4] |

| KB | Oral Epidermoid Carcinoma | 0.043 | [5] |

Table 2: Effect of this compound on Protein Expression and Phosphorylation *

| Protein | Effect | Cell Line | Method | Reference |

| p-FAK | Dose-dependent decrease | A375 | Western Blot | [1] |

| p-Src | Dose-dependent decrease | A375 | Western Blot | [1] |

| p-STAT3 | Dose-dependent decrease | A375 | Western Blot | [1] |

| Bcl-2 | Dose-dependent decrease | A375 | Western Blot | [1] |

| c-Myc | Dose-dependent decrease | A375 | Western Blot | [1] |

| N-cadherin | Dose-dependent decrease | A375 | Western Blot | [1] |

| Snail | Dose-dependent decrease | A375 | Western Blot | [1] |

| E-cadherin | Dose-dependent increase | A375 | Western Blot | [1] |

*Qualitative changes observed in Western Blot analyses are reported as "decrease" or "increase". Quantitative densitometry data from these studies are not publicly available.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: this compound's core mechanism of action.

Figure 2: General experimental workflow for elucidating this compound's mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-FAK, FAK, p-Src, Src, p-STAT3, STAT3, Bcl-2, c-Myc, N-cadherin, E-cadherin, Snail, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the bands is performed using software like ImageJ to quantify the relative protein expression levels.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: A375 cells treated with or without this compound are lysed in a non-denaturing lysis buffer.

-

Pre-clearing: The cell lysates are pre-cleared by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: The pre-cleared lysates are incubated with a primary antibody against RACK1 or FAK overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysates and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against FAK and RACK1 to detect the interaction.

Photoaffinity Labeling

-

Probe Synthesis: A photoaffinity probe of this compound is synthesized, typically incorporating a photoreactive group (e.g., diazirine) and a tag for enrichment (e.g., an alkyne group for click chemistry).[1]

-

Cell Treatment and UV Irradiation: A375 cells are incubated with the photoaffinity probe. For competition experiments, cells are pre-incubated with an excess of this compound. The cells are then irradiated with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

-

Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged proteins are ligated to a biotin-azide tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

-

Protein Enrichment: The biotinylated proteins are enriched using streptavidin-agarose beads.

-

Proteomic Analysis: The enriched proteins are digested with trypsin and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

This compound presents a compelling profile as an anticancer agent with a well-defined, albeit complex, mechanism of action. Its ability to directly target RACK1 and subsequently disrupt the FAK/Src/STAT3 signaling cascade provides a solid foundation for its further development. The downstream consequences of this inhibition, including the suppression of EMT and the likely induction of apoptosis and cell cycle arrest, underscore its multi-pronged attack on cancer cell viability and metastasis.

Future research should focus on several key areas to advance this compound towards clinical application. Firstly, a more detailed and quantitative analysis of its effects on apoptosis and cell cycle progression in various cancer models is warranted. Secondly, its potential interaction with other signaling pathways, such as the NF-κB pathway, should be explored to gain a more holistic understanding of its cellular effects. Finally, preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The insights provided in this technical guide offer a robust framework for these future investigations, with the ultimate goal of harnessing the therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Harringtonolide as a RACK1 Inhibitor: A Technical Guide to its Mechanism and Biological Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide (HO), a complex diterpenoid tropone isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative, anti-inflammatory, and antiviral properties.[1][2] Recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[3][4] RACK1 is a versatile scaffold protein integrated into the 40S ribosomal subunit, playing a pivotal role in cellular homeostasis by linking signaling pathways to the ribosome.[5][6] This technical guide provides an in-depth analysis of this compound's function as a RACK1 inhibitor, detailing its quantitative effects on cancer cells, the signaling pathways it modulates, and its ultimate biological consequences. It includes detailed experimental protocols and visual representations of key mechanisms to support further research and drug development efforts.

RACK1: A Key Scaffolding Protein in Cellular Signaling

Receptor for Activated C Kinase 1 (RACK1) is a 36-kDa protein belonging to the WD40 repeat family, which forms a seven-bladed β-propeller structure.[7][8] This structure provides multiple independent binding sites, allowing RACK1 to act as a crucial scaffold or hub protein.[6] It interacts with a wide array of signaling molecules, including protein kinases (PKC, Src), membrane-bound receptors (integrin β-subunits), and components of the MAPK pathway.[5][7][9]

RACK1's dual localization—both in the cytoplasm and as an integral component of the ribosome—uniquely positions it to connect signal transduction cascades directly to the translational machinery.[5][6] Its dysregulation is implicated in the progression of numerous cancers, where it can influence proliferation, apoptosis, migration, and angiogenesis.[5][10][11]

This compound as a Direct RACK1 Inhibitor

The mechanism of this compound's anticancer activity was elucidated through the use of a photoaffinity alkyne-tagged probe derived from its structure.[4] This probe enabled the successful identification and validation of RACK1 as a direct binding partner of this compound in A375 melanoma cells.[3][4]

Molecular docking studies suggest that this compound binds to the WD1 site of RACK1's β-propeller structure. The interaction is stabilized by several hydrogen bonds with key amino acid residues, including Arginine 47 (Arg47), Tyrosine 52 (Tyr52), Alanine 293 (Ala293), and Aspartate 294 (Asp294).[4] By occupying this site, this compound disrupts RACK1's ability to interact with its binding partners, thereby inhibiting its downstream signaling functions.

Quantitative Biological Activity

This compound exhibits potent, dose-dependent effects on cancer cell lines. Its inhibitory activities have been quantified across various assays, demonstrating its potential as a therapeutic agent.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| A375 | Melanoma | 39.66 | [2] |

| HCT-116 | Colon Cancer | >40 | [1] |

| A549 | Lung Cancer | >40 | [1] |

| Huh-7 | Liver Cancer | 1.0 | [1] |

| KB | Oral Carcinoma | 0.043 |[12] |

Table 2: Effect of this compound on Key Signaling Proteins in A375 Cells

| Target Protein | Effect | Concentration Range (µM) | Citation |

|---|---|---|---|

| RACK1-FAK Interaction | Dose-dependent inhibition | 0 - 4 | [2] |

| FAK Phosphorylation | Dose-dependent suppression | 0 - 4 | [2] |

| Src Activation | Inhibition | 0 - 4 | [2] |

| STAT3 Activation | Inhibition | 0 - 4 |[2] |

Modulation of Oncogenic Signaling Pathways

This compound's inhibition of RACK1 disrupts several key signaling pathways integral to cancer progression.

The FAK/Src/STAT3 Pathway

RACK1 is known to mediate the activation of Focal Adhesion Kinase (FAK), a critical step for cell adhesion and migration.[4] By binding to RACK1, this compound prevents the RACK1-FAK interaction. This disruption leads to a dose-dependent decrease in the phosphorylation of FAK and subsequently inhibits the activation of its downstream effectors, Src and STAT3.[2][4] The inhibition of this pathway is a primary mechanism behind this compound's ability to suppress cancer cell migration and the epithelial-mesenchymal transition (EMT).[3][4]

Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 pathway.

The NF-κB Pathway in Meningioma

In malignant meningiomas, RACK1 has been shown to promote tumor progression by stabilizing CSNK2B, the β subunit of casein kinase 2 (CK2).[13] RACK1 binds to CSNK2B, preventing its ubiquitination and subsequent proteasomal degradation. The stabilized CK2 complex then activates the NF-κB pathway, leading to increased transcription of cell cycle proteins like CDK4 and Cyclin D3, which drives proliferation.[13] The RACK1 inhibitor, this compound, was found to significantly suppress these malignant tendencies by disrupting the initial RACK1-CSNK2B interaction, thereby promoting CSNK2B degradation and inactivating the NF-κB pathway.[13]

Caption: this compound disrupts RACK1-mediated stabilization of CSNK2B.

Biological Consequences of RACK1 Inhibition

The disruption of RACK1-mediated signaling by this compound translates into several significant anti-cancer effects.

-

Inhibition of Cell Proliferation: As shown in Table 1, this compound effectively reduces the proliferation of various cancer cell lines. This is achieved by halting cell cycle progression, as demonstrated by the downregulation of CDK4 and Cyclin D3 in meningioma cells.[13]

-

Suppression of Cell Migration and EMT: By inhibiting the FAK/Src/STAT3 signaling cascade, this compound effectively suppresses the cellular machinery required for migration and invasion, key processes in metastasis.[3][4]

-

Inhibition of Protein Synthesis: While harringtonine, a related alkaloid, is a known protein synthesis inhibitor that blocks translation initiation[14][15], the direct impact of this compound on this process via RACK1 inhibition is an area for further investigation. Given RACK1's role as a ribosomal protein, its inhibition could selectively modulate the translation of specific mRNAs.[5][6]

-

Induction of Apoptosis: Studies on harringtonine and homoharringtonine have shown they can induce apoptosis in leukemic cells.[16][17] While the primary described mechanism for this compound is antiproliferative, its potential to induce apoptosis, possibly through sustained cell cycle arrest or other pathway modulations, warrants further study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a RACK1 inhibitor.

Target Identification: Photoaffinity Labeling

This protocol outlines the workflow for identifying the protein target of a small molecule using a photoaffinity probe.

Caption: Workflow for identifying protein targets using photoaffinity labeling.

Methodology:

-

Probe Synthesis: A derivative of this compound is synthesized to include a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne).[4]

-

Incubation: The photoaffinity probe is incubated with a cellular lysate or intact cells to allow it to bind to its target protein(s).[4]

-

UV Crosslinking: The mixture is exposed to UV light (e.g., 365 nm), which activates the diazirine group, causing it to form a covalent bond with the target protein.[4]

-

Lysis and Click Chemistry: If using intact cells, they are lysed. The alkyne tag on the now-covalently bound probe is then linked to a biotin-azide molecule via a copper-catalyzed "click" reaction.

-

Enrichment: The protein-probe-biotin complexes are captured and enriched from the lysate using streptavidin-coated beads.

-

Analysis: The enriched proteins are separated by SDS-PAGE, and the specific bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the protein.[4]

Target Validation: DARTS and CETSA

Drug Affinity Responsive Target Stability (DARTS):

-

Treatment: Aliquots of cell lysate are incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

Proteolysis: A protease (e.g., pronase) is added to each aliquot at a fixed concentration and incubated for a specific time.[2]

-

Quenching: The digestion is stopped by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

Western Blot: The samples are analyzed by Western blot using an anti-RACK1 antibody. If this compound binds to RACK1, it will confer a conformational change that protects RACK1 from proteolysis, resulting in a stronger band compared to the vehicle control.[2][4]

Cellular Thermal Shift Assay (CETSA):

-

Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lysis: Cells are lysed by freeze-thaw cycles.

-

Centrifugation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Western Blot: The supernatant (soluble fraction) is analyzed by Western blot for RACK1. Binding of this compound stabilizes the RACK1 protein, increasing its melting temperature. This results in more soluble RACK1 remaining at higher temperatures in the drug-treated samples compared to the control.[4]

Antiproliferation Analysis: MTT Assay

-

Cell Seeding: Cancer cells (e.g., A375) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-50 µM). A vehicle control (DMSO) is also included.[2]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Protein Interaction and Pathway Analysis: Co-Immunoprecipitation and Western Blot

-

Cell Lysis: Cells treated with or without this compound are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. Then, an antibody against the protein of interest (e.g., anti-RACK1) is added and incubated to form an antibody-antigen complex. Protein A/G beads are added to pull down this complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using SDS-PAGE loading buffer and heating.

-

Western Blot: The eluate is run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies against potential interacting partners (e.g., anti-FAK) or phosphorylation-specific antibodies (e.g., anti-phospho-FAK).[4] A decrease in the co-precipitated protein in the this compound-treated sample indicates inhibition of the protein-protein interaction.[2]

Conclusion and Future Perspectives

This compound has been validated as a potent and specific inhibitor of the RACK1 scaffold protein. By directly binding to RACK1, it effectively disrupts key oncogenic signaling pathways, including the FAK/Src/STAT3 and NF-κB cascades, leading to significant antiproliferative and anti-migratory effects in cancer cells. The detailed mechanisms and quantitative data presented in this guide underscore the therapeutic potential of targeting RACK1.

Future research should focus on a systematic structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this compound derivatives.[1] Further investigation into the impact of RACK1 inhibition on selective protein translation and the induction of apoptosis will provide a more complete picture of this compound's biological consequences. Given RACK1's role in a multitude of cellular processes, this compound and its optimized analogs represent a promising class of compounds for the development of novel cancer therapies.

References

- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologie.ens-lyon.fr [biologie.ens-lyon.fr]

- 6. embopress.org [embopress.org]

- 7. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity grid-based cryo-EM of PKC binding to RACK1 on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. RACK1, a versatile hub in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

- 16. [Experimental study of K562 cell apoptosis induced by harringtonine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of apoptosis by homoharringtonine in G1 phase human chronic myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harringtonolide: A Diterpenoid with Potent Biological Activities Beyond Cancer

For Immediate Release

Shanghai, China – November 21, 2025 – Harringtonolide, a complex diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, is increasingly being recognized for its significant biological activities that extend beyond its well-documented anti-cancer properties. This in-depth technical guide provides a comprehensive overview of the antiviral, anti-inflammatory, and plant growth inhibitory effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Antiviral Activity

This compound has demonstrated notable antiviral properties. While specific quantitative data against a broad spectrum of viruses remains to be fully elucidated, early studies have indicated its potential as a viral replication inhibitor. The primary mechanism of its antiviral action is an area of active investigation.

Experimental Protocol: Plaque Reduction Assay

A standard method to evaluate the antiviral activity of a compound like this compound is the plaque reduction assay.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Methodology:

-

Cell Culture: A confluent monolayer of host cells susceptible to the specific virus is prepared in multi-well plates.

-

Virus Inoculation: Cells are infected with a known dilution of the virus for a set adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Media containing various concentrations of this compound is then added to the wells. A control group with no compound is also maintained.

-

Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions known as plaques. The plates are then incubated for a period sufficient for plaque development (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained with a dye (e.g., crystal violet) that stains living cells. Viral plaques appear as clear, unstained areas. The number of plaques in each well is counted.

-

IC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

Figure 1: Workflow for a typical plaque reduction assay.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, suggesting its potential in modulating inflammatory responses.[1] The precise mechanisms underlying these effects are a subject of ongoing research, with potential involvement of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: The macrophages are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response and NO production. A negative control group (cells only) and a positive control group (cells with LPS) are included.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves a colorimetric reaction where the absorbance is proportional to the nitrite concentration.

-

Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT assay) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

Figure 2: Workflow for an in vitro nitric oxide inhibition assay.

Plant Growth Inhibitory Activity

One of the earliest described biological activities of this compound is its potent inhibition of plant growth.[1] This suggests its potential as a natural herbicide or a tool for studying plant development.

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

A straightforward bioassay to evaluate the plant growth inhibitory effects of a compound involves monitoring seed germination and early seedling growth.

Objective: To determine the concentration of this compound that inhibits seed germination and/or seedling growth.

Methodology:

-

Preparation of Test Plates: Filter paper is placed in petri dishes and moistened with solutions of this compound at various concentrations. A control group with the solvent used to dissolve this compound is also prepared.

-

Seed Plating: Seeds of a model plant species (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum) are evenly placed on the filter paper in each petri dish.

-

Incubation: The petri dishes are sealed and incubated under controlled conditions of light and temperature.

-

Data Collection:

-

Germination Rate: The number of germinated seeds is counted at regular intervals. The germination percentage is calculated for each concentration.

-

Root and Shoot Length: After a set period of growth (e.g., 3-5 days), the length of the primary root (radicle) and the shoot (hypocotyl or coleoptile) of the seedlings is measured.

-

-

Data Analysis: The percentage of inhibition of germination, root elongation, and shoot elongation is calculated for each concentration of this compound relative to the control. The concentration causing 50% inhibition (IC50) can be determined.

Figure 3: Workflow for a seed germination and seedling growth bioassay.

Potential Mechanism of Action: Targeting RACK1 and the FAK/Src/STAT3 Pathway

Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound. RACK1 is a scaffolding protein involved in numerous cellular processes, including signal transduction. Inhibition of RACK1 by this compound has been shown to suppress the FAK/Src/STAT3 signaling pathway in the context of cancer cell migration. This pathway is also known to be involved in viral infections and inflammatory processes, suggesting a potential unifying mechanism for this compound's diverse biological activities.

-

In Viral Infections: The FAK/Src/STAT3 pathway can be manipulated by some viruses to facilitate their replication and spread. By inhibiting this pathway, this compound may create an unfavorable environment for viral propagation.

-

In Inflammation: This signaling cascade plays a crucial role in the production of pro-inflammatory mediators. Inhibition of FAK, Src, or STAT3 can lead to a reduction in the inflammatory response.

Further research is needed to definitively establish the role of RACK1 and the FAK/Src/STAT3 pathway in the non-cancer biological activities of this compound.

Figure 4: Proposed signaling pathway of this compound via RACK1 inhibition.

Summary of Quantitative Data

While extensive quantitative data for the non-cancer activities of this compound is still emerging, the following table summarizes the known information. Researchers are encouraged to consult the primary literature for detailed experimental contexts.

| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |

| Antiviral | IC50 | Data not yet fully available | Various viruses | - |

| Anti-inflammatory | IC50 (NO inhibition) | Data not yet fully available | Murine Macrophages (RAW 264.7) | - |

| Plant Growth | IC50 (Growth inhibition) | Data not yet fully available | Various plant species | - |

Note: The table will be updated as more quantitative data becomes publicly available.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its antiviral, anti-inflammatory, and plant growth inhibitory properties, potentially mediated through the inhibition of RACK1 and the FAK/Src/STAT3 signaling pathway, open up new avenues for drug discovery and development in various therapeutic areas beyond oncology. This technical guide provides a foundational understanding for researchers to explore the full potential of this remarkable molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Harringtonolide Structure-Activity Relationship (SAR) Studies

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a natural product with significant antiproliferative properties. By examining the synthesis and biological evaluation of various this compound derivatives, this document aims to elucidate the key structural features essential for its cytotoxic activity, offering valuable insights for the rational design of novel and more potent anticancer agents.

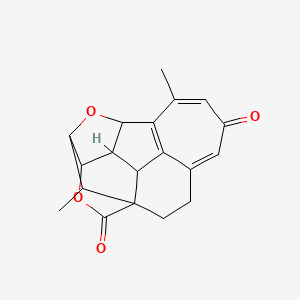

Core Structure of this compound

This compound (HO), first isolated from Cephalotaxus harringtonia, is a cephalotane-type diterpenoid characterized by a unique and complex architecture.[1] Its structure features a tropone ring, a fused tetracarbocyclic skeleton (A-B-C-D rings), a bridged lactone (E-ring), and a tetrahydrofuran ring (F-ring).[1] This intricate arrangement of rings and functional groups provides a scaffold for diverse chemical modifications aimed at exploring and optimizing its biological activity.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound core have revealed critical determinants for its antiproliferative activity. A key study involving the semi-synthesis and evaluation of 17 derivatives against four human cancer cell lines (HCT-116, A375, A549, and Huh-7) and one normal cell line (L-02) has provided significant insights into the SAR of this class of compounds.[1][2]

The primary sites of modification include the tropone moiety, the lactone ring, and the allylic position. The antiproliferative activity of these derivatives was assessed using the MTT assay, with cisplatin as a positive control.[1]

Key Findings from SAR Studies:

-

Tropone and Lactone Moieties are Essential: Structural variations in the tropone ring and the lactone were found to dramatically impact the cytotoxic activities.[1] This suggests that these moieties are crucial for the compound's interaction with its biological target.

-

Modifications at the Tropone Ring:

-

Substitution at C-15 of the tropone ring was explored, but the resulting analogues showed inactivity, highlighting the sensitivity of this part of the molecule to structural changes.[1]

-

-

Modifications of the Lactone Ring:

-

Selective reduction of the lactone led to a significant decrease or complete loss of activity, indicating the importance of the lactone's electronic and steric properties.[1]

-

-

Allylic Oxidation and Substitutions:

-

Introduction of a double bond adjacent to the tropone unit (compound 6 ) resulted in comparable cytotoxic activities to the parent this compound against HCT-116 and Huh-7 cells.[1]

-

Crucially, compound 6 exhibited a significantly improved selectivity index (SI = 56.5) between Huh-7 cancer cells and normal L-02 cells, suggesting a more favorable therapeutic window.[1]

-

Derivatives with 7-OH, 7-keto, or 7-ester groups generally showed weak or no cytotoxic activity.[1] Further esterification at the 7β-OH position led to a great decrease in cytotoxicity, possibly due to steric hindrance.[1]

-

-

Carbonyl Adjacent to Tropone: The introduction of a carbonyl group adjacent to the tropone motif resulted in a loss of cytotoxic activity.[1]

Quantitative SAR Data

The antiproliferative activities of this compound (HO) and its semi-synthesized derivatives are summarized in the tables below. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines. [1]

| Compound | HCT-116 IC₅₀ (μM) | A375 IC₅₀ (μM) | A549 IC₅₀ (μM) | Huh-7 IC₅₀ (μM) |

| HO (1) | 0.61 ± 0.08 | 1.34 ± 0.15 | 1.67 ± 0.11 | 1.25 ± 0.13 |

| 2 | >50 | >50 | >50 | >50 |

| 3 | >50 | >50 | >50 | >50 |

| 4 | >50 | >50 | >50 | >50 |

| 5 | >50 | >50 | >50 | >50 |

| 6 | 0.86 ± 0.09 | 2.29 ± 0.21 | 2.29 ± 0.18 | 1.19 ± 0.12 |

| 7 | >50 | >50 | >50 | >50 |

| 9 | >50 | >50 | >50 | >50 |

| 10 | 15.34 ± 1.21 | 21.45 ± 1.87 | 10.23 ± 0.98 | 2.29 ± 0.25 |

| 11a | 35.67 ± 2.89 | 41.23 ± 3.54 | 27.49 ± 2.13 | 33.45 ± 2.98 |

| 11b | >50 | >50 | >50 | >50 |

| 11c | 28.98 ± 2.54 | 33.12 ± 2.98 | 23.25 ± 1.98 | 26.78 ± 2.43 |

| 11d | >50 | >50 | >50 | >50 |

| 11e | 21.34 ± 1.98 | 25.43 ± 2.12 | 17.98 ± 1.54 | 19.87 ± 1.87 |

| 11f | 30.12 ± 2.76 | 36.78 ± 3.12 | 25.95 ± 2.21 | 28.98 ± 2.65 |

| 12 | 45.67 ± 3.98 | >50 | 31.88 ± 2.87 | 41.23 ± 3.65 |

| 13 | >50 | >50 | >50 | >50 |

| Cisplatin | 8.54 ± 0.76 | 10.23 ± 0.98 | 12.34 ± 1.12 | 9.87 ± 0.89 |

Table 2: Cytotoxicity and Selectivity Index of Selected Compounds. [1]

| Compound | Huh-7 IC₅₀ (μM) | L-02 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ in L-02 / IC₅₀ in Huh-7) |

| HO (1) | 1.25 ± 0.13 | 3.5 ± 0.3 | 2.8 |

| 6 | 1.19 ± 0.12 | 67.2 ± 5.8 | 56.5 |

| 10 | 2.29 ± 0.25 | 15.4 ± 1.3 | 6.7 |

Experimental Protocols

The following section details the methodology for the key in vitro cytotoxicity assay used in the SAR studies of this compound derivatives.

MTT Assay for Antiproliferative Activity:

-

Cell Lines and Culture: Human cancer cell lines HCT-116 (colon), A375 (melanoma), A549 (lung adenocarcinoma), and Huh-7 (hepatoma), along with the normal human hepatic cell line L-02, were used. Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of the test compounds (this compound derivatives) or the positive control (cisplatin).

-

After 48 hours of incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium containing MTT was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

-

-

Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves generated using GraphPad Prism software. The selectivity index (SI) was calculated as the ratio of the IC₅₀ value in the normal cell line (L-02) to that in the cancer cell line (Huh-7).

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[3] The inhibition of RACK1 by this compound has been shown to suppress the malignant tendencies of meningioma cells.[3] This action is believed to be mediated through the casein kinase 2 (CK2) and NF-κB signaling pathway.

The inhibition of RACK1 prevents the ubiquitination and subsequent degradation of CSNK2B, the β subunit of CK2.[3] This stabilization of CK2 leads to the activation of the NF-κB pathway, which in turn increases the transcription of CDK4 and cyclin D3.[3] The upregulation of these cell cycle proteins results in the transition of the cell cycle into the G2/M phase.[3]

Caption: Proposed signaling pathway of this compound.

Conclusion and Future Directions

The SAR studies on this compound have successfully identified the tropone and lactone moieties as indispensable for its antiproliferative activity. Modifications at the allylic position have yielded a derivative (compound 6 ) with comparable potency to the parent compound but with a significantly improved selectivity index, marking a promising step towards developing safer anticancer drug candidates.

Future research should focus on a more in-depth exploration of the mechanism of action of these compounds. Understanding the precise molecular interactions with their biological targets will be crucial for the rational design of next-generation this compound analogues with enhanced efficacy and reduced toxicity. Further optimization of the lead compound 6 could also involve modifications to improve its pharmacokinetic and pharmacodynamic properties. The unique cage-like troponoid skeleton of this compound continues to be an attractive scaffold for the development of novel anticancer therapeutics.[1]

References

A Technical Guide to the Total Synthesis of Harringtonolide and Its Analogues for Researchers and Drug Development Professionals

An in-depth exploration of synthetic strategies and biological mechanisms of the potent anti-cancer agent, Harringtonolide.

This compound, a complex diterpenoid natural product isolated from plants of the Cephalotaxus genus, has garnered significant attention from the scientific community due to its potent antiproliferative activities.[1] Its unique cage-like structure, featuring a seven-membered tropone ring, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the key total synthesis approaches to this compound and its analogues, details experimental protocols for pivotal reactions, and delves into its mechanism of action, offering valuable insights for researchers in organic synthesis and drug development.

I. Strategic Approaches to the Total Synthesis of this compound

The intricate polycyclic architecture of this compound has inspired the development of several elegant and distinct synthetic strategies. This section summarizes the key approaches, with a comparative analysis of their efficiency and novelty.

The Zhai Group's Asymmetric Total Synthesis

In 2016, the research group of Hongbin Zhai reported the first asymmetric total synthesis of (+)-Harringtonolide.[2] A key feature of their strategy is a rhodium-catalyzed intramolecular [3+2] cycloaddition to construct the core structure.

Key Synthetic Steps:

-

Intramolecular Diels-Alder Reaction: The synthesis commenced with an intramolecular Diels-Alder reaction to establish the initial stereochemistry of the decalin core.

-

Rh-catalyzed [3+2] Cycloaddition: A crucial step involved the rhodium-catalyzed intramolecular [3+2] cycloaddition of a carbonyl ylide with an alkyne, which efficiently forged the complex tetracyclic core of the molecule.

-

Tropone Formation: The final seven-membered tropone ring was constructed in the endgame of the synthesis.

The Wang Group's Unified Strategy

Jie Wang's group developed a unified strategy for the synthesis of both cephanolide A and this compound, highlighting the biosynthetic relationship between the benzenoid and troponoid Cephalotaxus diterpenoids.[3] Their approach features a late-stage benzenoid-to-troponoid ring expansion.

Key Synthetic Steps:

-

Palladium-Catalyzed Cross-Coupling and Diels-Alder Reaction: The core skeleton was rapidly assembled through a palladium-catalyzed Csp²-Csp³ cross-coupling followed by an intramolecular doubly electron-deficient Diels-Alder reaction.[3]

-

Büchner–Curtius–Schlotterbeck (BCS) Reaction: The key transformation was a late-stage ring expansion of a benzenoid precursor to the tropone ring of this compound using a BCS reaction.[4] This biomimetic approach provides a concise route to the troponoid structure.

The Hu Group's Convergent Synthesis

Xiangdong Hu and his team devised a convergent approach to this compound, characterized by the strategic use of transition-metal mediated cyclizations.[5]

Key Synthetic Steps:

-

Pauson-Khand Reaction: An early-stage Pauson-Khand cyclocarbonylation was employed to construct a key cyclopentenone intermediate.[5]

-

Ti-mediated Ynol-diene Cyclization: A titanium-mediated ynol-diene cyclization was utilized to form the tropone ring system.[5]

-

Late-Stage Etherification: The final tetrahydrofuran ring was closed in a late-stage silver-assisted etherification reaction.[5]

II. Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key synthetic transformations described by the Zhai, Wang, and Hu groups.

Table 1: Key Reaction Yields in the Total Synthesis of this compound

| Research Group | Key Reaction | Substrate | Product | Yield (%) |

| Zhai | Intramolecular Diels-Alder Reaction | Acyclic precursor | Decalin intermediate | Data not available in abstract |

| Rh-catalyzed [3+2] Cycloaddition | Carbonyl ylide precursor | Tetracyclic core | Data not available in abstract | |

| Wang | Pd-catalyzed Cross-Coupling / Intramolecular Diels-Alder | α-pyrone and indanone fragments | Tetracyclic benzenoid core | Data not available in abstract |

| Büchner–Curtius–Schlotterbeck Reaction | Cephanolide A derivative | This compound | Data not available in abstract | |

| Hu | Pauson-Khand Cyclocarbonylation | Dienyne precursor | Diketone intermediate | Data not available in abstract |

| Ti-mediated Ynol-diene Cyclization / Oxidation | Ethoxyacetylene adduct | Lactone intermediate | Data not available in abstract |

Note: Detailed step-by-step yields are typically found in the supporting information of the cited publications.

III. Experimental Protocols for Key Experiments

This section provides a detailed methodology for a key reaction in this compound synthesis.

Experimental Protocol: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition (Zhai Group)

Materials:

-

Diazo-keto-alkyne precursor

-

Rh₂(OAc)₄ (Rhodium (II) acetate dimer)

-

Anhydrous toluene

Procedure:

-

A solution of the diazo-keto-alkyne precursor in anhydrous toluene is prepared.

-

To a solution of Rh₂(OAc)₄ in anhydrous toluene at reflux, the solution of the diazo-keto-alkyne precursor is added dropwise over a period of time using a syringe pump.

-

The reaction mixture is stirred at reflux for an additional period to ensure complete consumption of the starting material.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.

For detailed characterization data, please refer to the supporting information of the original publication.

IV. Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of cancer cell lines.[1] Recent studies have begun to elucidate its mechanism of action, pointing towards the induction of apoptosis through specific signaling pathways.

Signaling Pathways Involved in this compound's Antiproliferative Activity

This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[3][5] RACK1 is a scaffolding protein that plays a crucial role in various signaling pathways, including those involved in cell growth, proliferation, and migration.

By inhibiting RACK1, this compound disrupts downstream signaling cascades, including the FAK/Src/STAT3 pathway, which is known to be involved in cell adhesion, migration, and survival.[5] Furthermore, inhibition of RACK1 can lead to the suppression of anti-apoptotic proteins like Bcl-2 and c-Myc.[5]

The disruption of these pro-survival pathways ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Below are diagrams illustrating the key signaling pathways affected by this compound.

Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway and downregulation of anti-apoptotic proteins, ultimately inducing apoptosis.

Caption: this compound promotes apoptosis by inhibiting anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization and activation of the caspase cascade.

V. Synthesis and Structure-Activity Relationship of this compound Analogues

The development of this compound analogues is crucial for improving its pharmacological profile and understanding the structural features essential for its bioactivity. Semi-synthetic modifications of the natural product have provided valuable insights into its structure-activity relationship (SAR).

Key SAR Findings: [1]

-

Tropone Moiety: The tropone ring is essential for the cytotoxic activity. Modifications to this ring generally lead to a significant decrease or loss of activity.

-

Lactone Ring: The α,β-unsaturated lactone is also critical for the antiproliferative effects. Reduction of the lactone results in inactive compounds.

-

C-7 Position: The stereochemistry at the C-7 position influences activity. While a 7β-hydroxyl group is tolerated, a 7α-hydroxyl group drastically reduces cytotoxicity.

Table 2: Antiproliferative Activity of this compound and Key Analogues

| Compound | Modification | HCT-116 IC₅₀ (µM) | A375 IC₅₀ (µM) | A549 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |

| This compound | - | 0.61 | 1.34 | 1.67 | 1.25 |

| Analogue 1 | Reduced Lactone | > 50 | > 50 | > 50 | > 50 |

| Analogue 2 | 7α-OH | > 50 | > 50 | > 50 | > 50 |

| Analogue 3 | 7β-OH | 2.29 | ND | ND | ND |

ND: Not Determined. Data extracted from Wu et al., 2021.[1]

VI. Conclusion and Future Directions

The total synthesis of this compound remains a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The development of diverse synthetic strategies by leading research groups provides a valuable platform for the generation of novel analogues. Understanding the mechanism of action, particularly the role of RACK1 inhibition and the induction of apoptosis, opens new avenues for the rational design of more potent and selective anti-cancer agents. Future research should focus on the detailed elucidation of the this compound-RACK1 interaction, the exploration of other potential cellular targets, and the development of more efficient and scalable synthetic routes to facilitate further biological studies and potential clinical development. This in-depth knowledge will be instrumental for drug development professionals in harnessing the therapeutic potential of the this compound scaffold.

References

- 1. Pathogen-Secreted Proteases Activate a Novel Plant Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Harringtonolide Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonolide, a naturally occurring norditerpenoid from the Cephalotaxus genus, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth analysis of semi-synthetic this compound derivatives, focusing on their therapeutic potential, particularly in oncology. We consolidate quantitative data on their antiproliferative effects, detail the experimental protocols for their synthesis and evaluation, and elucidate the key signaling pathways implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from this unique natural product scaffold.

Introduction

This compound (HO) is a complex cephalotane-type diterpenoid first isolated from Cephalotaxus harringtonia.[1][2] The unique caged-like structure, featuring a tropone moiety, has made it a subject of extensive synthetic and medicinal chemistry research.[2] The parent compound has been reported to possess a wide range of biological activities, including antiproliferative, anti-inflammatory, antiviral, and plant growth inhibitory effects.[3][4]

The structural complexity of this compound offers numerous opportunities for chemical modification to enhance its therapeutic properties and develop novel drug candidates. Semi-synthetic derivatives have been created by modifying the tropone, lactone, and allyl positions of the core structure.[2] This guide focuses on these derivatives, their demonstrated anticancer activity, and the underlying molecular mechanisms.

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of this compound derivatives investigated to date lies in their antiproliferative activity against various cancer cell lines. The mechanism of action, extrapolated from studies on harringtonine and its analogs like homoharringtonine (HHT), involves the inhibition of protein synthesis and the induction of apoptosis through multiple signaling pathways.[5][6]

Antiproliferative Activity

A recent study by Wu et al. (2021) detailed the semi-synthesis of 17 this compound derivatives and evaluated their in vitro antiproliferative activity against a panel of human cancer cell lines. The results highlight that the tropone and lactone moieties are crucial for cytotoxicity.[7] One derivative, compound 6 (6-en-harringtonolide), demonstrated antiproliferative activity comparable to the parent this compound but with a significantly improved selectivity index, indicating a better safety profile.[7]

Quantitative Antiproliferative Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound (1) and its most potent derivative, compound 6 , against several human cancer cell lines and a normal human liver cell line (L-02).

| Compound | HCT-116 (Colon) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Huh-7 (Liver) IC₅₀ (µM) | L-02 (Normal Liver) IC₅₀ (µM) | Selectivity Index (SI) vs. Huh-7 |

| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 | 3.50 | 2.8 |

| Compound 6 | 0.86 | >50 | 7.98 | 1.19 | 67.23 | 56.5 |

Data sourced from Wu et al., 2021.[7] The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

Signaling Pathways

While direct studies on the signaling pathways of these specific semi-synthetic derivatives are limited, research on related compounds like homoharringtonine (HHT), isoharringtonine (IHT), and the parent this compound provides significant insights into their probable mechanisms.

Harringtonine and its analogs are known inhibitors of eukaryotic protein synthesis.[5][8] They act during the elongation phase of translation by binding to the 60S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the acceptor site (A-site) and subsequent peptide bond formation.[8] This disruption of protein production leads to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells.[5]

Studies on isoharringtonine have shown that it induces apoptosis in non-small cell lung cancer cells via the intrinsic (mitochondrial) pathway.[7][9] This pathway is characterized by mitochondrial depolarization and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, involving the activation of initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, ultimately leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and cell death.[9]

Homoharringtonine (HHT) has been shown to affect the JAK2-STAT5 signaling pathway in acute myeloid leukemia (AML) cells.[1][10][11] This pathway is often aberrantly activated in hematological malignancies, promoting cell survival and proliferation. HHT acts as a broad-spectrum protein tyrosine kinase (PTK) inhibitor, reducing the phosphorylation and thus the activation of JAK2 and its downstream target, STAT5.[1] This leads to the downregulation of target genes like the anti-apoptotic protein Bcl-xL, contributing to the induction of apoptosis.[1]

This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[12][13] In certain cancers, such as meningioma, RACK1 has been shown to activate the NF-κB pathway, which promotes the transcription of cell cycle genes and enhances proliferation.[12] By inhibiting RACK1, this compound can suppress this pro-survival pathway, representing another facet of its anticancer mechanism.[12]

Antiviral and Anti-inflammatory Potential

Key Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the evaluation of this compound derivatives.

General Workflow for In Vitro Screening

The screening of novel compounds for anticancer activity follows a standardized workflow designed to assess cytotoxicity and elucidate the mechanism of cell death.

Protocol for Cell Viability (MTT) Assay